molecular formula C13H11N3O2 B5848438 N-(3-acetylphenyl)pyrazine-2-carboxamide

N-(3-acetylphenyl)pyrazine-2-carboxamide

Cat. No.: B5848438
M. Wt: 241.24 g/mol
InChI Key: OLFHRFQEFHWUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)pyrazine-2-carboxamide (CAS: Not explicitly provided) is a pyrazinecarboxamide derivative synthesized via the condensation of pyrazine-2,3-dicarboxylic acid anhydride with 3-aminoacetophenone in the presence of sodium acetate and glacial acetic acid . This compound belongs to a broader class of pyrazinecarboxamides, which are structurally characterized by a pyrazine ring linked to an aromatic moiety via a carboxamide bridge. Its synthesis pathway enables further derivatization, such as bromination (e.g., forming N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide) or condensation with aldehydes to yield acryloyl-substituted analogs .

Properties

IUPAC Name

N-(3-acetylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9(17)10-3-2-4-11(7-10)16-13(18)12-8-14-5-6-15-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFHRFQEFHWUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones. This reaction is carried out in boiling glacial acetic acid containing sodium acetate . The resulting product is then purified and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method offers higher yields and shorter reaction times compared to conventional heating methods . The reaction involves the use of pyrazine-2-carboxylic acid and various aliphatic and aromatic amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-acetylphenyl)pyrazine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Key Findings :

  • Halogenation : Chlorine substitution (e.g., 6-Cl) enhances antimycobacterial potency. For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide inhibits M. tuberculosis H37Rv by 65% at 6.25 µg/mL .
  • Alkylamino Chains: Derivatives with alkylamino chains (e.g., butylamino) exhibit potent activity (MIC = 3.13 µg/mL) and favorable selectivity (SI >10) .
  • Iodo Substitution : N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide shows exceptional activity (MIC <2.0 µmol/L) , suggesting bulky electron-withdrawing groups improve target binding.

Key Findings :

  • Iodo and tert-Butyl Groups: These substituents significantly enhance photosynthesis inhibition (IC50 = 43.0–51.0 µmol/L) and flavonoid production (900% induction) in plant cultures .
  • Positional Effects : Substitution at the pyrazine 5- or 6-position modulates activity. For example, 6-chloro derivatives exhibit stronger inhibition than unsubstituted analogs .

Structural Activity Relationships (SAR)

  • Pyrazine Core: Substitution at the 5-position with alkylamino chains (e.g., pentylamino) improves antimycobacterial activity (MIC = 0.78–3.91 µg/mL) . 6-Chloro substitution enhances both antimycobacterial and photosynthesis-inhibiting effects .
  • Aromatic Ring :
    • Electron-withdrawing groups (e.g., -CF3, -I, -Cl) on the phenyl ring increase potency against M. tuberculosis .
    • Methoxy or hydroxyl groups improve selectivity indices (SI >20) but reduce antifungal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.